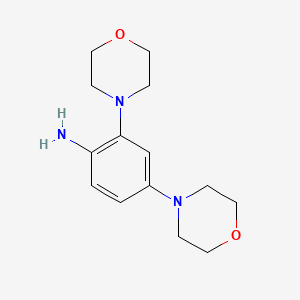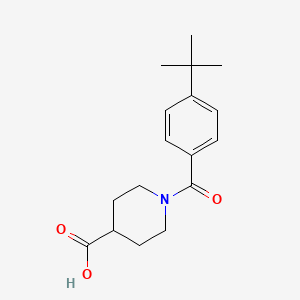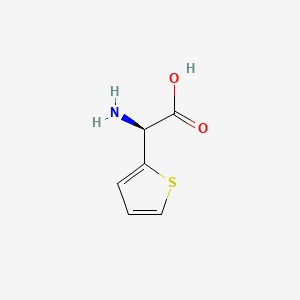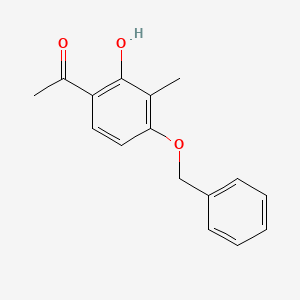
2,4-Di-morpholin-4-yl-phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as oxidative polycondensation, which was used to synthesize Schiff base oligomers with morpholine and phenyl groups . Another approach includes the use of allyl protecting groups to synthesize a key intermediate for DNA-PK inhibitors . Additionally, a sequential combination of reactions under microwave-assisted conditions was employed to synthesize a polyheterocyclic compound featuring a morpholine ring . Moreover, a nine-step synthesis was developed for a morpholine-containing compound that serves as a precursor for antimicrobials . Lastly, a three-step synthesis involving rearrangement, condensation, and nucleophilic substitution was used to create an intermediate for anticancer compounds .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were characterized using various analytical techniques. For instance, oligo-2-[(4-morpholin-4-yl-phenyl)imino]methylphenol was characterized by 1H, 13C NMR, FT-IR, UV–vis, size exclusion chromatography, and elemental analysis . Similarly, the polyheterocyclic compound was characterized by 1D and 2D NMR, FT-IR, and HRMS . These techniques are crucial for confirming the molecular structure and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are diverse and include oxidative polycondensation , Baker-Venkataraman rearrangement , Ugi-Zhu/aza Diels-Alder cycloaddition , bromination and cyclization , and a series of rearrangement, condensation, and nucleophilic substitution reactions . These reactions are carefully chosen to build complex molecular architectures with desired functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were investigated through various analyses. For example, the oligomer-metal complex compounds synthesized from O-2-MPIMP showed different conductivity values when doped with iodine, indicating their potential use in conductive materials . The electrochemical properties, such as HOMO, LUMO, and electrochemical energy gaps, were also determined for these compounds . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications in electronic devices.
Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field: Crystallography The compound “2,4-Di-morpholin-4-yl-phenylamine” has been used in the field of crystallography .
3. Methods of Application or Experimental Procedures The crystal structure was determined using X-ray diffraction . The crystal was a red rod with dimensions 0.20 × 0.08 × 0.06 mm. The data collection was done using Mo K α radiation (0.71073 Å). The diffractometer was used in φ and ω scan mode .
4. Results or Outcomes The crystal structure was found to be orthorhombic, Pna 2 1 (no. 33), with dimensions a = 15.5675 (12) Å, b = 17.0299 (13) Å, c = 6.2644 (5) Å, V = 1660.8 (2) Å 3, Z = 4 . The molecular structure is shown in the figure .
1. Proteomics Research The compound “2,4-Di-morpholin-4-yl-phenylamine” is mentioned as a useful biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
1. Biochemical Research The compound is mentioned as a useful biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
4. Biocatalysis In a study, a similar compound, 4-(morpholin-4-yl)butan-2-ol, was used in a lipase-catalyzed enantiomer selective acylation . This suggests that “2,4-Di-morpholin-4-yl-phenylamine” could potentially be used in similar biocatalytic reactions.
5. Phosphonium Compounds A related compound, (2,4-DI-MORPHOLIN-4-YL-PHENYL)-METHYL-DI-MORPHOLIN-4-YL-PHOSPHONIUM, IODIDE, is available from chemical suppliers . This suggests that “2,4-Di-morpholin-4-yl-phenylamine” could potentially be used in the synthesis of similar phosphonium compounds.
Safety And Hazards
In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim to fresh air, washing off the substance with soap and water, rinsing with pure water, and seeking medical attention . The substance should be stored in suitable and closed containers for disposal . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Eigenschaften
IUPAC Name |
2,4-dimorpholin-4-ylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-13-2-1-12(16-3-7-18-8-4-16)11-14(13)17-5-9-19-10-6-17/h1-2,11H,3-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEMKXLKXBFHADY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)N)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355305 |
Source


|
| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Di-morpholin-4-yl-phenylamine | |
CAS RN |
436088-92-5 |
Source


|
| Record name | 2,4-Di-4-morpholinylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436088-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Di-morpholin-4-yl-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[N-(4-Aminophenyl)amino]-4,6-dimethylpyrimidine](/img/structure/B1331324.png)








![4-Benzyl-5-(4-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1331341.png)
![5,7-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B1331346.png)